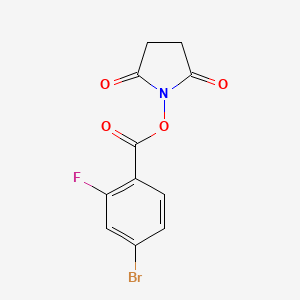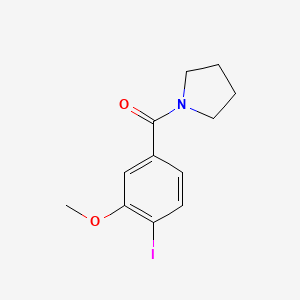
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide: is a synthetic organic compound that features a unique combination of functional groups, including a difluorocyclobutyl ring, an iodine atom, and a methoxybenzamide moiety. This compound is of interest in various fields of research due to its potential biological activities and its utility as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized using difluorocarbene intermediates, which are generated in situ from reagents such as difluoromethylene phosphobetaine.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Amidation: The final step involves the formation of the amide bond between the difluorocyclobutyl amine and the iodinated methoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
Biology and Medicine: The compound is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl ring and the iodine atom may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxy group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
- N-(3,3-difluorocyclobutyl)benzamide
- N-(3,3-difluorocyclobutyl)thiolan-3-amine
- 3,3-difluorocyclobutanol
Uniqueness: N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide is unique due to the presence of the iodine atom and the methoxy group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2INO2/c1-18-10-4-7(2-3-9(10)15)11(17)16-8-5-12(13,14)6-8/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWNFVZVKHBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC(C2)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














